7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine
Overview
Description
7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine (CAS# 119011-56-2) is used in the synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs as anti-tumor epidermal growth factor receptor tyrosine kinase inhibitors . It is also used in the preparation of thiazolopyrimidines and thienopyrimidines as antagonists of CCR2b receptors for the treatment of chemokine-mediated diseases .
Synthesis Analysis
The synthesis of 7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine involves various methods . For instance, one study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .Molecular Structure Analysis
The molecular structure of 7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine is characterized by spectroscopic methods and elemental analysis . The single-crystal X-ray diffraction was further performed to confirm a 3D structure for compounds .Chemical Reactions Analysis
The chemical reactions involving 7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine are complex and involve several steps . For instance, the reaction involves initial formation of thiohydrazonate 7, which undergoes intermolecular cyclization directly to yield intermediate 8 or via 1,3-dipolar cycloaddition of nitrilimine 6 .Physical And Chemical Properties Analysis
The molecular formula of 7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine is C6H4ClN3S2. It has an average mass of 217.699 Da and a monoisotopic mass of 216.953522 Da .Scientific Research Applications
Anticancer Research
Thiazolo[4,5-d]pyrimidine compounds have been evaluated for their anticancer properties. Some derivatives have shown antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .
Anti-inflammatory Activities
Research has been conducted on the synthesis of pyrimidines with anti-inflammatory activities. These compounds may be synthesized through certain catalytic processes and could have potential uses in treating inflammatory conditions .
Antibacterial Evaluation
Thiazolo[4,5-d]pyrimidines have also been studied for their antibacterial properties. Some derivatives have been compared to reference antibiotics like streptomycin in their bactericidal capabilities .
Proteomics Research
Compounds within this class are available for purchase as products for proteomics research applications. They may be used as reference standards or in pharmaceutical testing .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S2/c1-11-6-10-5-3(12-6)4(7)8-2-9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLDSUKDTJSCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine | |
CAS RN |
119011-56-2 | |
Record name | 7-chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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